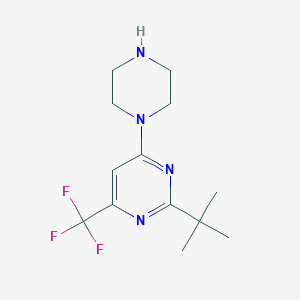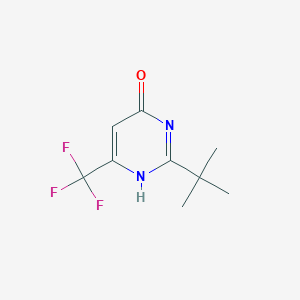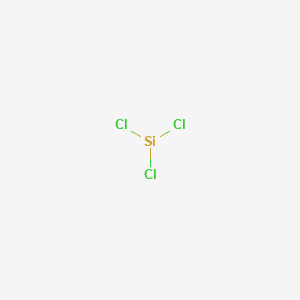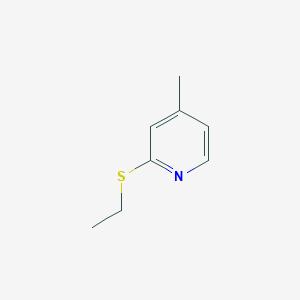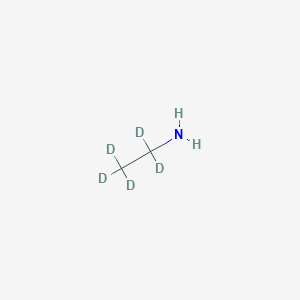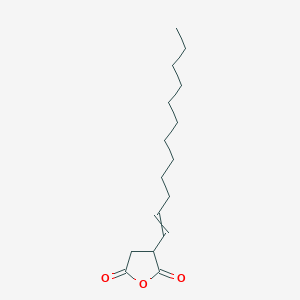
3-(Dodecenyl)dihydro-2,5-furandione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dodecenyl)dihydro-2,5-furandione, also known as kairomone, is a chemical compound that plays a crucial role in the communication between organisms. It is a pheromone that is produced by insects, and it has been found to have significant applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-(Dodecenyl)dihydro-2,5-furandione involves the activation of olfactory receptors in insects. When the pheromone is released by female insects, it is detected by male insects, which then follow the scent to locate the female. The pheromone works by triggering a series of physiological and behavioral responses in the male insects, which ultimately leads to mating.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 3-(Dodecenyl)dihydro-2,5-furandione has various biochemical and physiological effects on insects. It has been found to stimulate the production of sex pheromones in female insects, which enhances male attraction. It has also been found to affect the behavior of male insects, such as their flight patterns and mating behaviors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(Dodecenyl)dihydro-2,5-furandione in lab experiments has several advantages. It is a highly specific and potent attractant, which makes it ideal for studying insect behavior and ecology. It is also relatively easy to synthesize, which makes it readily available for research purposes. However, the limitations of using this pheromone in lab experiments include the fact that it is only effective for certain insect species and that its effectiveness can be affected by environmental factors such as temperature and humidity.
Direcciones Futuras
There are several future directions for the study of 3-(Dodecenyl)dihydro-2,5-furandione. One area of research is the development of more effective traps and lures for insect pest control. Another area of research is the study of the pheromone's effects on insect physiology and behavior, which could lead to the development of new pest management strategies. Additionally, the use of this pheromone in the study of insect communication and ecology could provide valuable insights into the complex interactions between organisms in natural ecosystems.
Métodos De Síntesis
The synthesis of 3-(Dodecenyl)dihydro-2,5-furandione involves the use of various chemical reactions. One of the most common methods is the oxidation of 3,6-dimethyloct-1-ene to form 3,6-dimethyloct-2-ene-1,8-diol. This compound is then subjected to cyclization, which leads to the formation of 3-(Dodecenyl)dihydro-2,5-furandione.
Aplicaciones Científicas De Investigación
3-(Dodecenyl)dihydro-2,5-furandione has been extensively studied for its role in insect communication. It has been found to be a potent attractant for various insect species, including the coffee berry borer, the peach twig borer, and the codling moth. This pheromone has been used in the development of traps and lures for the effective control of insect pests. It has also been used in the study of insect behavior and ecology.
Propiedades
Número CAS |
19532-92-4 |
|---|---|
Nombre del producto |
3-(Dodecenyl)dihydro-2,5-furandione |
Fórmula molecular |
C16H26O3 |
Peso molecular |
266.38 g/mol |
Nombre IUPAC |
3-dodec-1-enyloxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3 |
Clave InChI |
WVRNUXJQQFPNMN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
SMILES canónico |
CCCCCCCCCCC=CC1CC(=O)OC1=O |
Otros números CAS |
25377-73-5 19532-92-4 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



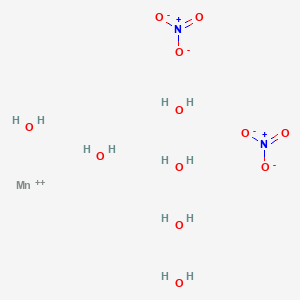
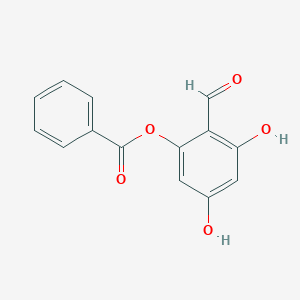
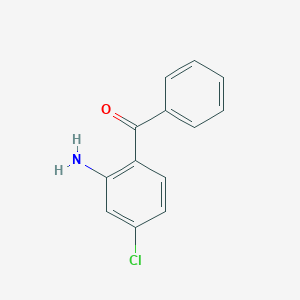
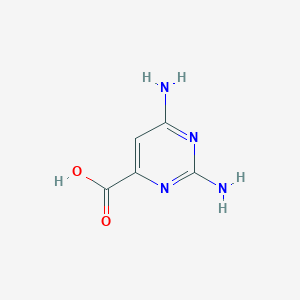
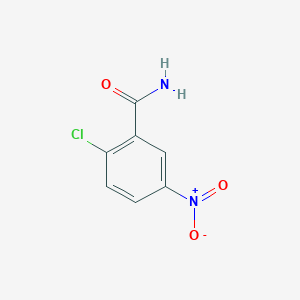
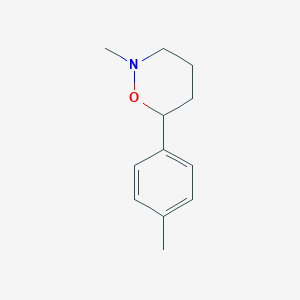
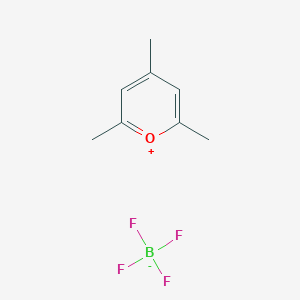
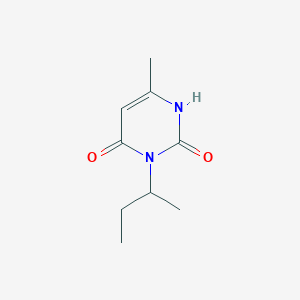
![6-[(Cyclohexylamino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B107483.png)
